molecular formula C16H19BrN2O2S B6566362 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 1021228-51-2

2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

Cat. No.: B6566362
CAS No.: 1021228-51-2
M. Wt: 383.3 g/mol
InChI Key: XBUPOVYCXYXCJQ-UHFFFAOYSA-N
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Description

2-{[5-(4-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a small-molecule acetamide derivative featuring a 1,3-oxazole core substituted with a 4-bromophenyl group and a sulfanyl-linked acetamide moiety.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2S/c1-11(2)7-8-18-15(20)10-22-16-19-9-14(21-16)12-3-5-13(17)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUPOVYCXYXCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure, featuring an oxazole ring and a bromophenyl moiety, suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN2O1SC_{15}H_{18}BrN_{2}O_{1}S, with a molecular weight of approximately 360.28 g/mol. The presence of functional groups such as the oxazole ring and sulfanyl group contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression, such as mutant forms of the epidermal growth factor receptor (EGFR) .
  • Protein Interaction : The oxazole ring may facilitate hydrogen bonding or π-π interactions with specific protein targets, influencing cell signaling pathways related to cancer .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives may exhibit anti-inflammatory properties by modulating nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

Biological Activity Overview

Several studies have evaluated the biological activity of compounds related to or derived from this compound. Key findings include:

Activity Description Reference
Anticancer Activity Exhibits significant inhibition of cancer cell lines through enzyme inhibition and apoptosis induction.
Anti-inflammatory Effects Reduces production of inflammatory mediators in vitro, suggesting potential use in inflammatory diseases.
Antimicrobial Properties Some derivatives show activity against bacterial strains, indicating potential for antibiotic development.

Case Studies

  • Anticancer Studies : A series of oxazole derivatives were tested for their ability to inhibit cancer cell proliferation. The presence of the bromophenyl group was found to enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .
  • Inflammation Models : In vitro assays demonstrated that compounds structurally similar to this compound significantly reduced levels of inflammatory cytokines in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS) .
  • Antimicrobial Activity : Research on related compounds indicated that certain derivatives possess antibacterial properties against Gram-positive bacteria, suggesting their potential use as new antibiotics .

Comparison with Similar Compounds

Oxadiazole-Based Analogues

  • 2-{[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(3-Chlorophenyl)Acetamide
    • Structure : Replaces the 1,3-oxazole with a 1,3,4-oxadiazole ring.
    • Activity : Demonstrates moderate antimicrobial activity, though less potent than oxazole derivatives due to reduced electron-richness in the heterocycle .
    • Physicochemical Properties : Higher polarity compared to oxazole derivatives, as oxadiazoles exhibit stronger hydrogen-bonding capacity.

Thiazole-Based Analogues

  • SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(Naphthalen-1-ylmethyl)-1,3-Thiazol-2-yl]Acetamide)
    • Structure : Features a thiazole core instead of oxazole, with a naphthalene substituent.
    • Activity : Potent SIRT2 inhibitor (IC₅₀ = 140 nM), highlighting the role of aromatic bulk in enzyme binding .
    • Comparison : The oxazole in the target compound may confer greater metabolic stability compared to thiazole-based systems.

Analogues with Varied Aromatic Substitutions

4-Chlorophenyl Derivatives

  • N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides
    • Structure : Substitutes 4-bromophenyl with 4-chlorophenyl.
    • Activity : Antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), with compound 6f showing the highest potency .
    • SAR Insight : Bromine’s larger atomic radius in the target compound may enhance hydrophobic interactions in biological targets compared to chlorine.

Fluoro/Bromo Biphenyl Derivatives

  • N-(4-Bromo-2-Fluorophenyl)-2-{[5-(4-Bromophenyl)-1,3-Oxazol-2-yl]Sulfanyl}Acetamide Structure: Adds a fluorine atom to the N-aryl group. Activity: Not explicitly reported, but fluorination typically improves metabolic stability and bioavailability .

Analogues with Modified Acetamide Chains

N-Aryl vs. N-Alkyl Substitutions

  • 2-{[5-(4-Bromophenyl)-1,3-Oxazol-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide
    • Structure : Replaces N-(3-methylbutyl) with N-(4-chlorophenyl).
    • Activity : Likely reduced membrane permeability compared to the target compound due to increased aromaticity and decreased lipophilicity .

N-(2-Methoxyphenyl) Derivatives

  • 2-{[4-(4-Bromophenyl)Sulfonyl-2-(4-Methylphenyl)-1,3-Oxazol-5-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide Structure: Incorporates a sulfonyl group and methoxy-substituted N-aryl chain.

Physicochemical and Structural Insights

  • Bond Length Variations :

    • The C–Br bond in the 4-bromophenyl group (1.89–1.91 Å) is consistent across analogues, as seen in N-(4-bromophenyl)acetamide derivatives .
    • Acetamide C=O bond lengths (1.22–1.24 Å) are unaffected by heterocycle substitutions.
  • Lipophilicity :

    • The N-(3-methylbutyl) chain in the target compound increases logP compared to N-aryl derivatives, favoring blood-brain barrier penetration.

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